Product packaging for 3-[(2S)-oxiran-2-yl]pyridine(Cat. No.:CAS No. 174060-40-3)

3-[(2S)-oxiran-2-yl]pyridine

Cat. No.: B062522
CAS No.: 174060-40-3
M. Wt: 121.14 g/mol
InChI Key: QLGZSSLYMJHGRQ-ZETCQYMHSA-N
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Description

3-[(2S)-oxiran-2-yl]pyridine is a high-value, chiral chemical building block of significant interest in medicinal chemistry and chemical biology research. This compound features a stereochemically defined oxirane (epoxide) ring fused to a pyridine heterocycle, creating a multifunctional scaffold primed for nucleophilic ring-opening reactions. Its primary research application lies in the synthesis of complex molecules, particularly as a key intermediate in the development of covalent enzyme inhibitors. The electron-deficient pyridine ring can influence the reactivity of the epoxide and also serve as a coordination site for metals or a handle for further functionalization. The (2S) stereochemistry is critical for achieving enantioselective interactions with biological targets, allowing researchers to probe stereospecific binding pockets and develop compounds with optimized pharmacological profiles. This molecule is instrumental in creating targeted covalent inhibitors (TCIs), where the electrophilic epoxide moiety selectively reacts with nucleophilic amino acid residues (e.g., cysteine) within an enzyme's active site, leading to irreversible inhibition. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop potential therapeutic agents for various diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO B062522 3-[(2S)-oxiran-2-yl]pyridine CAS No. 174060-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2S)-oxiran-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-6(4-8-3-1)7-5-9-7/h1-4,7H,5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGZSSLYMJHGRQ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of the 3 2s Oxiran 2 Yl Pyridine System

Epoxide Ring-Opening Reactions of the 3-[(2S)-oxiran-2-yl]pyridine Moiety

The principal reaction pathway for the this compound system involves the cleavage of one of the carbon-oxygen bonds of the epoxide ring. These reactions can be initiated under either acidic or basic conditions, and the specific pathway followed dictates the regiochemical and stereochemical outcome of the product.

The regioselectivity of the nucleophilic attack on the asymmetric epoxide ring of this compound is highly dependent on the pH of the reaction medium. The two carbons of the oxirane ring present different electronic and steric environments: one is a secondary carbon attached to the pyridine (B92270) ring (C2 of the oxirane, Cα to the pyridine), and the other is a primary carbon (C3 of the oxirane, Cβ to the pyridine). This asymmetry leads to distinct regiochemical outcomes under different catalytic conditions.

Under acidic conditions, the epoxide oxygen is first protonated by the acid catalyst, creating a protonated epoxide. This step makes the oxygen a much better leaving group and activates the ring for nucleophilic attack. The subsequent nucleophilic attack occurs at the more substituted carbon atom—the carbon adjacent to the pyridine ring.

The mechanism is best described as a hybrid between a pure SN1 and SN2 reaction. After protonation, the C-O bond to the more substituted carbon begins to break, building a partial positive charge on this carbon. This position is favored because the adjacent pyridine ring can stabilize the developing positive charge, similar to a benzylic carbocation. Before a full carbocation can form, the nucleophile attacks from the backside, leading to the ring-opened product. This pathway results in the formation of trans products.

Table 1: Regioselectivity in Acid-Catalyzed Ring Opening

Catalyst Type Site of Nucleophilic Attack Mechanistic Character Rationale for Regioselectivity
Acid (e.g., H₃O⁺, HX) More substituted carbon (Cα to pyridine) SN1-like Stabilization of the partial positive charge by the adjacent pyridine ring.

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening follows a classic SN2 mechanism. Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated first, meaning it remains a poor leaving group. The reaction is driven by the combination of a potent nucleophile and the release of ring strain upon opening.

The nucleophilic attack occurs at the less sterically hindered carbon atom, which is the primary carbon (Cβ to the pyridine). This preference is a hallmark of the SN2 mechanism, where steric accessibility is the dominant factor in determining the site of attack. The reaction proceeds with a backside attack, forcing the C-O bond to break and yielding an alkoxide intermediate, which is subsequently protonated in a workup step to give the final alcohol product.

Table 2: Regioselectivity in Base-Catalyzed Ring Opening

Catalyst Type Site of Nucleophilic Attack Mechanistic Character Rationale for Regioselectivity
Base (e.g., HO⁻, RO⁻) Less substituted carbon (Cβ to pyridine) SN2 Nucleophilic attack occurs at the less sterically hindered position.

The stereochemistry of epoxide ring-opening reactions is a direct consequence of the SN2-type nucleophilic attack, which occurs in both acid- and base-catalyzed mechanisms. This attack invariably proceeds from the side opposite the C-O bond being broken, resulting in an inversion of configuration at the carbon center that is attacked.

In acid-catalyzed reactions of this compound, the nucleophile attacks the stereocenter at the carbon bearing the pyridine ring. This leads to inversion at that specific center.

In base-catalyzed reactions, the nucleophile attacks the primary carbon, which is not a stereocenter. The original stereochemistry at the carbon attached to the pyridine ring is retained because the bonds to it are not broken during the reaction.

Therefore, while both pathways proceed with inversion at the point of attack, the different regioselectivity results in the formation of distinct diastereomeric products from the same chiral epoxide. The consistent outcome is an anti- or trans-relationship between the incoming nucleophile and the resulting hydroxyl group.

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are powerful nucleophiles and strong bases. Consequently, their reaction with epoxides like this compound typically follows the base-catalyzed pathway. The carbanionic carbon of the organometallic reagent attacks the less sterically hindered carbon of the epoxide ring in an SN2 fashion. This reaction is a valuable method for forming new carbon-carbon bonds.

The choice of the specific organometallic reagent can sometimes influence the regioselectivity of the ring-opening. While Grignard and organolithium reagents generally attack the less substituted carbon, the presence of the pyridine nitrogen introduces a potential chelating site. Under certain conditions, particularly with specific metals, chelation between the nitrogen, the epoxide oxygen, and the metal center of the reagent could potentially direct the nucleophile to the more substituted carbon, altering the expected regiochemical outcome.

Other nucleophiles that can be used for epoxide opening include amines, thiols, cyanides, and azides, which are crucial for introducing diverse functionalities into the molecule.

Epoxides, particularly when activated by a Lewis acid, can undergo rearrangement reactions. For this compound, an acid-catalyzed rearrangement could occur following the formation of the partial positive charge at the carbon adjacent to the pyridine ring. A 1,2-hydride shift from the neighboring primary carbon to the more stable carbocation-like center would result in the formation of a ketone, a process known as the epoxide-carbonyl rearrangement.

Ring expansion, another form of rearrangement, typically occurs when a carbocation forms on a carbon adjacent to a strained ring, such as a cyclobutane. The relief of ring strain provides a strong driving force for the expansion. While this specific type of expansion is not directly applicable to the oxirane ring itself in this context, skeletal rearrangements of the pyridine ring are known under different, often photochemical, conditions, leading to expanded ring systems like diazepines. However, these are distinct from rearrangements directly involving the oxirane moiety during nucleophilic ring-opening.

Nucleophilic Attack and Regioselectivity Mechanisms

Pyridine Ring Reactivity within the this compound Scaffold

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic characteristic significantly influences its susceptibility to aromatic substitution reactions. The presence of the oxiranyl substituent at the 3-position further modulates this reactivity.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic Aromatic Substitution:

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. The nitrogen atom's inductive electron-withdrawing effect and its ability to be protonated or complexed with Lewis acids under typical electrophilic reaction conditions further decrease the ring's nucleophilicity. However, when substitution does occur, it is highly regioselective.

Resonance analysis of the intermediates formed upon electrophilic attack reveals that substitution at the 3-position (meta to the nitrogen) is favored. Attack at the 2- or 4-positions results in a destabilizing resonance structure where the positive charge resides on the electronegative nitrogen atom. gcwgandhinagar.comquora.com In the case of this compound, the oxiranyl group is a weakly deactivating, meta-directing substituent. Therefore, electrophilic substitution is expected to occur at the 5-position, and to a lesser extent, the 2- and 6-positions. It is important to note that the reaction conditions must be carefully controlled to avoid reactions involving the epoxide ring.

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comquora.com Attack at these positions allows for the delocalization of the negative charge of the intermediate Meisenheimer complex onto the electronegative nitrogen atom, thereby stabilizing the intermediate. stackexchange.com In this compound, the positions activated for nucleophilic attack are C2, C4, and C6. Direct nucleophilic substitution on an unsubstituted pyridine ring is challenging and typically requires a good leaving group (such as a halide) at the 2-, 4-, or 6-position.

The oxiranyl substituent at the 3-position does not electronically favor nucleophilic attack at any specific position on the pyridine ring. Therefore, for SNAr reactions to occur on the pyridine moiety of this compound, the ring would likely need to be further functionalized with a suitable leaving group.

Position of Attack Intermediate Stability Favored Reaction Type
C-2 Stabilized negative charge on N Nucleophilic Substitution
C-3 No destabilization of positive charge on N Electrophilic Substitution
C-4 Stabilized negative charge on N Nucleophilic Substitution
C-5 No destabilization of positive charge on N Electrophilic Substitution
C-6 Stabilized negative charge on N Nucleophilic Substitution

Functional Group Interconversions on the Pyridine Ring

Functional group interconversions on the pyridine ring of this compound, while keeping the epoxide ring intact, present a synthetic challenge due to the potential for the epoxide to react under various conditions. However, with careful selection of reagents and reaction conditions, such transformations are feasible.

For instance, if the pyridine ring were to bear other substituents, these could potentially be modified. A classic example is the conversion of a cyano group to a carboxylic acid or an amine. Another possibility is the modification of a nitro group, which could be reduced to an amino group. These transformations would require mild conditions to avoid the opening of the sensitive epoxide ring. The choice of reagents would be critical to ensure chemoselectivity. For example, catalytic hydrogenation for the reduction of a nitro group might also lead to the opening of the epoxide ring. Therefore, alternative reduction methods, such as transfer hydrogenation under neutral conditions, might be more suitable.

Interplay of Epoxide and Pyridine Reactivity

The coexistence of the pyridine and epoxide functionalities within the same molecule opens up possibilities for more complex transformations where the reactivity of one group influences the other, leading to chemoselective reactions or even tandem and cascade sequences.

Chemoselective Transformations of Difunctionalized Systems

Chemoselectivity is a key consideration in the reactions of this compound. The pyridine nitrogen can act as a nucleophile or a base, while the epoxide is an electrophile susceptible to nucleophilic attack.

Epoxide Ring-Opening:

The epoxide ring is susceptible to ring-opening reactions by a variety of nucleophiles. Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. masterorganicchemistry.comyoutube.com In this compound, this would be the terminal carbon of the oxirane ring. Under acidic conditions, the reaction can proceed through a more SN1-like mechanism, with the nucleophile attacking the more substituted carbon.

The pyridine nitrogen can influence this reaction in several ways. It can be protonated under acidic conditions, which would activate the epoxide ring towards nucleophilic attack. Alternatively, the pyridine nitrogen itself can act as an intramolecular nucleophile, although this is less likely due to the formation of a strained four-membered ring.

A study on the related 2-oxiranyl-pyridines demonstrated regioselective ring-opening with chiral amines in the presence of a Lewis acid, affording β-amino alcohols. researchgate.net This suggests that similar chemoselective transformations could be achieved with this compound, providing access to a range of chiral 1,2-aminoalcohols.

Nucleophile Reaction Conditions Expected Major Product Reference
Chiral Amines Lewis Acid (e.g., Sc(OTf)₃) Chiral β-amino alcohols researchgate.net
Grignard Reagents Basic/Neutral 1,2-diols (after workup) masterorganicchemistry.com
Alkoxides Basic/Neutral 1,2-ether alcohols masterorganicchemistry.com
Azides Lewis Acid 1,2-azido alcohols General Epoxide Chemistry
Thiols Basic/Neutral 1,2-thio alcohols General Epoxide Chemistry

Pyridine N-Oxidation:

The pyridine nitrogen can be selectively oxidized to the corresponding N-oxide using reagents such as m-chloroperoxybenzoic acid (m-CPBA). This transformation would likely leave the epoxide ring intact under controlled conditions. The resulting pyridine N-oxide would exhibit altered reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution.

Tandem and Cascade Reactions Involving Both Ring Systems

The dual functionality of this compound makes it a potential substrate for tandem and cascade reactions, where a single reaction event initiates a sequence of transformations involving both the epoxide and pyridine rings.

For example, an intermolecular nucleophilic attack on the epoxide could be followed by an intramolecular reaction involving the newly introduced functional group and the pyridine ring. Imagine a scenario where the epoxide is opened by a nucleophile that contains a group capable of subsequently attacking the pyridine ring, leading to the formation of a new heterocyclic system.

While specific examples of tandem or cascade reactions involving this compound are not extensively documented in the literature, the principles of epoxide-opening cascades in the synthesis of polycyclic ethers provide a conceptual framework for such possibilities. nih.gov For instance, a carefully designed substrate derived from this compound could potentially undergo a cascade cyclization to form more complex fused heterocyclic structures. Such a reaction could be initiated by either an external reagent or an intramolecular functional group, leading to a series of bond-forming events in a single synthetic operation. The development of such reactions would be a testament to the synthetic utility of this versatile building block.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map out the entire carbon and proton framework of 3-[(2S)-oxiran-2-yl]pyridine.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the oxirane ring.

Pyridine Ring Protons: Four signals in the aromatic region (typically δ 7.0-8.7 ppm) are anticipated. The proton at position 2 (adjacent to the nitrogen) would be the most deshielded, appearing furthest downfield. The protons at positions 4, 5, and 6 would appear at characteristic chemical shifts influenced by the substitution pattern.

Oxirane Ring Protons: The three protons on the epoxide ring would appear in the upfield region (typically δ 2.5-4.5 ppm). These protons form a complex splitting pattern (AMX system) due to their distinct chemical environments and geminal and vicinal coupling. The proton on the carbon attached to the pyridine ring (the methine proton) would likely be the most downfield of the three.

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. For this compound, seven distinct carbon signals are expected.

Pyridine Ring Carbons: Five signals corresponding to the aromatic carbons. The carbons adjacent to the nitrogen (C2 and C6) are typically the most deshielded.

Oxirane Ring Carbons: Two signals in the aliphatic region (typically δ 40-60 ppm) corresponding to the two carbons of the epoxide ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
PyridineC2-H~8.6 - 8.7~148 - 152
PyridineC4-H~7.6 - 7.8~134 - 138
PyridineC5-H~7.2 - 7.4~122 - 125
PyridineC6-H~8.5 - 8.6~147 - 150
PyridineC3-~132 - 135
OxiraneCH (methine)~3.8 - 4.0~51 - 54
OxiraneCH₂ (methylene)~2.8 - 3.2~45 - 48

While specific experimental 2D NMR data for this compound is not widely published, the expected correlations can be described based on its known structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between adjacent protons on the pyridine ring (e.g., H4-H5, H5-H6) and between all three protons on the oxirane ring. A key correlation would also be seen between the oxirane methine proton and the adjacent methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its attached carbon signal, for example, C2-H to C2, C4-H to C4, and so on for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space. It would be particularly useful in confirming the stereochemistry. For the (2S) enantiomer, specific spatial correlations would be observed between the protons on the oxirane ring and the protons at positions 2 and 4 of the pyridine ring.

Vibrational Spectroscopy Applications

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

Aromatic C-H Stretch: Peaks typically appear above 3000 cm⁻¹.

C=C and C=N Stretching: Strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

Epoxide Ring Vibrations: The asymmetric C-O-C stretch of the oxirane ring is a key indicator, usually found around 1250 cm⁻¹. The ring "breathing" vibration often appears near 800-950 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring would be observed in the 700-900 cm⁻¹ region.

The absence of unexpected peaks can also serve as an indicator of the compound's purity.

Table 2: Expected IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3010 - 3100
Aliphatic C-H Stretch (oxirane)2900 - 3000
Pyridine Ring (C=C, C=N) Stretch1400 - 1600
Oxirane C-O-C Asymmetric Stretch~1250
Oxirane Ring "Breathing"800 - 950
Aromatic C-H Out-of-Plane Bend700 - 900

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The compound this compound has a molecular formula of C₇H₇NO and a monoisotopic mass of approximately 121.05 Da.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. In techniques like electrospray ionization (ESI), the molecule would likely be observed as the protonated molecular ion [M+H]⁺ at m/z 122.06. Other adducts, such as with sodium [M+Na]⁺, might also be detected. Fragmentation analysis would likely show the loss of characteristic neutral fragments from the parent ion, helping to confirm the structure.

Table 3: Predicted Mass Spectrometry Data for 3-(oxiran-2-yl)pyridine (B1338908)

AdductPredicted m/z
[M+H]⁺122.0600
[M+Na]⁺144.0420
[M]⁺121.0522

Data sourced from predictive databases for the racemic structure.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

While no publicly available crystal structure for this compound has been identified, X-ray crystallography remains the definitive method for determining the three-dimensional structure of a crystalline solid.

If a suitable single crystal could be grown, this technique would provide unambiguous proof of the molecule's connectivity and, crucially, its absolute stereochemistry. By using anomalous dispersion, the (S) configuration of the chiral center at the oxirane ring could be unequivocally confirmed. Furthermore, the analysis would yield precise data on bond lengths, bond angles, and torsional angles. It would also reveal how the molecules pack in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-stacking that might be present in the solid state.

Computational and Theoretical Investigations of 3 2s Oxiran 2 Yl Pyridine

Quantum Chemical Studies on Molecular Structure and Conformation

Detailed, peer-reviewed computational studies focusing specifically on the quantum chemical properties of 3-[(2S)-oxiran-2-yl]pyridine are not prominently available. The following sections outline the theoretical approaches that would be employed for such an analysis.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

A thorough analysis using DFT would be required to elucidate the electronic structure of this compound. This would involve calculations of molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Mulliken or Natural Bond Orbital (NBO) charge distributions. Such data would be essential for predicting the molecule's reactivity, particularly the electrophilic nature of the epoxide ring carbons and the nucleophilic character of the pyridine (B92270) nitrogen.

Conformational Analysis and Potential Energy Surfaces

A systematic conformational search and the generation of a potential energy surface would be necessary to identify the most stable geometric arrangements of the pyridine and oxirane rings relative to each other. This analysis would reveal the global and local energy minima and the rotational barriers, providing insight into the molecule's flexibility and the population of different conformational states at various temperatures.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry serves as a powerful tool for investigating the mechanisms of reactions involving epoxides. For this compound, this would be particularly valuable for understanding its ring-opening reactions.

Transition State Characterization and Energy Barrier Calculations

To understand the kinetics of reactions involving this compound, the structures and energies of the transition states would need to be calculated. This would allow for the determination of activation energy barriers, providing a quantitative measure of the reaction rates.

Prediction of Regio- and Stereoselectivity in Epoxide Ring-Opening Reactions

A key aspect of the chemistry of this compound is the outcome of its epoxide ring-opening reactions. Computational modeling could predict whether a nucleophile would preferentially attack the C2 or C3 carbon of the oxirane ring (regioselectivity) and the resulting stereochemistry of the product. These predictions would be based on the calculated activation energies for the different possible reaction pathways.

Application of Molecular Electron Density Theory (MEDT) to Reactivity Analysis

MEDT offers a framework for analyzing chemical reactivity based on the changes in electron density during a reaction. An MEDT study of this compound would provide a detailed understanding of the bonding changes and electron flow in its reactions, offering a more profound insight than purely orbital-based models.

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry and molecular modeling have emerged as indispensable tools in the field of drug discovery and chemical synthesis. These in silico techniques allow for the rational design of novel molecules with desired properties and the elucidation of complex reaction mechanisms, thereby accelerating the pace of research and reducing the costs associated with experimental work. In the context of this compound, computational studies can provide profound insights into the structural and electronic factors governing its reactivity and biological activity, paving the way for the design of new derivatives with enhanced therapeutic potential and the optimization of synthetic routes.

The computational design of novel derivatives of this compound often begins with the identification of a biological target. Techniques such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are then employed to design molecules with improved affinity and selectivity for the target. QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds, enabling the prediction of the activity of novel, un-synthesized molecules. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used as a template for the design of new derivatives. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information about the key interactions that stabilize the ligand-receptor complex.

For instance, a hypothetical study could involve the design of novel inhibitors of a specific enzyme, using this compound as a starting scaffold. A set of virtual derivatives could be generated by introducing various substituents on the pyridine ring. The binding affinity of these derivatives for the target enzyme would then be predicted using molecular docking simulations. The results of such a study could be tabulated as shown below, providing a clear rationale for the selection of the most promising candidates for synthesis and biological evaluation.

Table 1: Hypothetical Data for Computationally Designed Derivatives of this compound

Compound ID Substitution on Pyridine Ring Predicted Binding Affinity (kcal/mol) Key Predicted Interactions
Parent None -6.5 Hydrogen bond with Ser-234
DERIV-01 4-Chloro -7.2 Hydrogen bond with Ser-234, Halogen bond with Leu-156
DERIV-02 5-Methoxy -7.8 Hydrogen bond with Ser-234 and Asn-158
DERIV-03 4-Trifluoromethyl -6.8 Hydrogen bond with Ser-234, Weak hydrophobic interactions

| DERIV-04 | 5-Amino | -8.1 | Hydrogen bond with Ser-234, Asn-158, and Glu-160 |

In addition to the design of novel derivatives, computational methods are also instrumental in investigating reaction pathways. For a molecule like this compound, the epoxide ring-opening is a key reaction that can lead to a variety of functionalized products. Theoretical studies, primarily using density functional theory (DFT), can be employed to model the reaction mechanism in detail. These calculations can determine the structures of transition states and intermediates, as well as the activation energies for different possible pathways. This information is crucial for understanding the factors that control the regioselectivity and stereoselectivity of the reaction, and for designing catalysts that can promote the desired outcome.

A computational study on the epoxide ring-opening of this compound could, for example, investigate the reaction with different nucleophiles under both acidic and basic conditions. The calculated activation energies would reveal the most favorable reaction pathway for each set of conditions. Such a study would provide valuable guidance for synthetic chemists looking to selectively synthesize a particular diastereomer of the ring-opened product.

Table 2: Hypothetical Calculated Activation Energies for the Ring-Opening of this compound

Nucleophile Conditions Attack at C2 (Activation Energy, kcal/mol) Attack at C3 (Activation Energy, kcal/mol) Predicted Major Product
Methoxide Basic 18.2 22.5 Attack at C2
Methanol Acidic (H+) 15.7 14.1 Attack at C3
Azide Basic 16.5 20.1 Attack at C2

Q & A

Q. What are the key structural and physicochemical properties of 3-[(2S)-oxiran-2-yl]pyridine?

  • Molecular formula : C₇H₇NO; Molecular weight : 121.14 g/mol.

  • Polar Surface Area (PSA) : 25.42 Ų, indicating moderate polarity that influences solubility and intermolecular interactions .

  • Epoxide stereochemistry : The (2S)-configured oxirane ring introduces chirality, critical for enantioselective reactions and biological activity .

  • Key data :

    PropertyValueSource
    Exact Mass121.0528
    LogP (estimated)~1.2Calculated from structural analogs

Q. What synthetic routes are commonly employed to prepare this compound?

  • Epoxidation of allylic precursors : For example, oxidation of 3-vinylpyridine using m-CPBA (meta-chloroperbenzoic acid) under controlled conditions to retain stereochemical integrity .
  • Nucleophilic substitution : Pyridine derivatives with leaving groups (e.g., Cl at position 5) react with (2S)-glycidol to form the epoxide via SN2 mechanisms .
  • Key reagents :
    • Oxidizing agents: m-CPBA, H₂O₂ with catalysts (e.g., Mn(III) salen complexes) .
    • Chiral auxiliaries: Sharpless epoxidation conditions for enantiomeric purity .

Q. How is the stereochemical configuration of the oxirane ring validated?

  • X-ray crystallography : SHELXL refinement (via SHELX software suite) resolves absolute configuration, with R-factors < 0.05 for high-resolution data .
  • Chiral HPLC : Using columns like Chiralpak AD-H to separate enantiomers and confirm optical purity .

Advanced Research Questions

Q. What reaction mechanisms govern the ring-opening of this compound?

  • Nucleophilic attack : The strained epoxide ring undergoes regioselective opening. For example:
    • Acidic conditions : Protonation of the epoxide oxygen facilitates nucleophilic attack at the less substituted carbon (C2) .
    • Basic conditions : Strong nucleophiles (e.g., amines, thiols) attack the more substituted carbon (C3) due to transition-state stabilization .
  • Stereochemical outcomes : Retention or inversion of configuration depends on the mechanism (SN1 vs. SN2). SN2 pathways dominate in polar aprotic solvents .

Q. How can computational methods predict the reactivity of this compound?

  • Density Functional Theory (DFT) : Calculates activation energies for epoxide ring-opening. For example:
    • ΔG‡ for amine attack: ~20 kcal/mol (B3LYP/6-31G* level) .
  • Molecular docking : Predicts interactions with biological targets (e.g., enzymes with nucleophilic residues like cysteine or lysine) .

Q. What strategies mitigate competing side reactions during functionalization?

  • Protecting groups : Temporarily shield reactive pyridine nitrogen (e.g., using Boc or acetyl groups) during epoxidation .
  • Temperature control : Low temperatures (-20°C to 0°C) suppress polymerization of the epoxide .
  • Catalytic systems : Asymmetric catalysts (e.g., Jacobsen’s Mn(III)-salen) improve regioselectivity and enantiomeric excess (>90% ee) .

Safety and Handling

Q. What precautions are necessary when handling this compound?

  • Toxicity : Classified under GHS Category 1 (acute toxicity) and Category 2 (skin irritation) based on structural analogs .
  • PPE : Nitrile gloves, safety goggles, and fume hoods are mandatory.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous cleanup to prevent exothermic reactions .

Biological and Pharmacological Applications

Q. What biological targets are hypothesized for this compound derivatives?

  • Nicotinic acetylcholine receptors (nAChRs) : Pyridine-epoxide hybrids mimic nicotine’s structure, suggesting potential modulation of α4β2 or α7 subtypes .
  • Enzyme inhibition : Epoxide warheads covalently bind catalytic residues (e.g., cysteine proteases like cathepsin B) .

Q. How are structure-activity relationships (SARs) evaluated for this compound?

  • Analog synthesis : Varying substituents on the pyridine ring (e.g., Cl, F, or methoxy groups at positions 2, 4, or 5) .
  • Biological assays :
    • IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
    • Kinase inhibition profiling using radiometric or fluorescence-based assays .

Data Contradictions and Resolution

Q. How are discrepancies in reported reactivity resolved?

  • Case study : Conflicting reports on regioselectivity of epoxide opening may arise from solvent effects (e.g., THF vs. DMF). Systematic solvent screening and kinetic studies clarify mechanisms .
  • Collaborative validation : Cross-lab replication using standardized conditions (e.g., IUPAC protocols) resolves inconsistencies .

Future Research Directions

Q. What unexplored applications exist for this compound?

  • Photoredox catalysis : Epoxides as radical acceptors in visible-light-driven C–C bond formation .
  • Polymer chemistry : Ring-opening polymerization to create biodegradable polyethers with pyridine side chains .

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3-[(2S)-oxiran-2-yl]pyridine
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3-[(2S)-oxiran-2-yl]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.